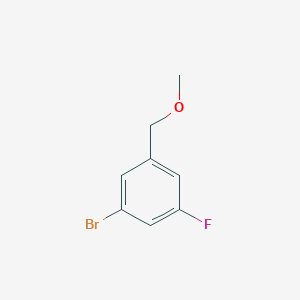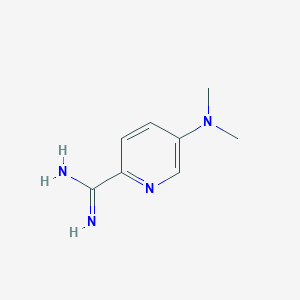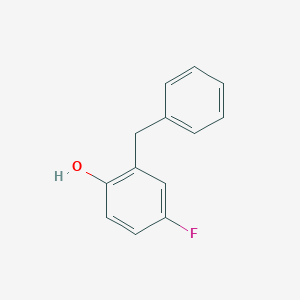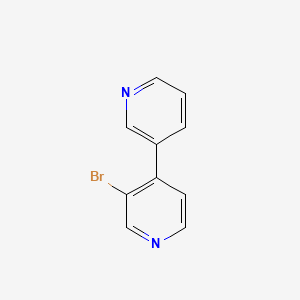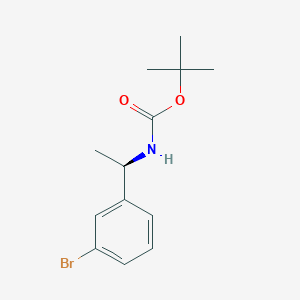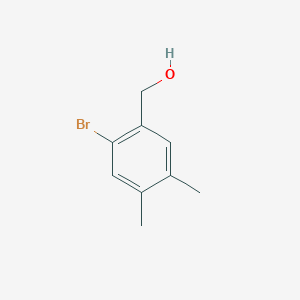
(2-Bromo-4,5-dimethylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Bromo-4,5-dimethylphenyl)methanol” is a chemical compound with the molecular formula C9H11BrO. Its molecular weight is 215.09 g/mol .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-4,5-dimethylphenyl)methanol” consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Total Synthesis of Natural Products : A natural product containing a similar compound was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol, highlighting its role in the synthesis of complex organic molecules (Akbaba et al., 2010).
Polymerization Processes : The polymerization of related compounds in the presence of different comonomers leads to the formation of polymers like polyphenylene oxide, demonstrating the compound's utility in polymer science (Wang & Percec, 1991).
Application in Fuel Cells : The brominated version of polyphenylenoxide (BrPPO) was used to create covalently cross-linked membranes for alkaline direct methanol fuel cells, indicating its potential in renewable energy technologies (Katzfuß et al., 2013).
Chemical Reactions and Mechanisms
Study of Rotational Barriers : Research on bromine-substituted 9-(2-methoxy-4,6-dimethylphenyl)fluorenes, which are structurally related, provided insights into the effects of molecular structure on rotational barriers, useful in understanding molecular dynamics (Aoki et al., 1982).
Organocatalysis in Chemical Synthesis : The use of similar compounds as organocatalysts in Michael addition reactions was explored, which is significant for the development of asymmetric synthesis methods (Lattanzi, 2006).
Bromination Methods in Organic Synthesis : Studies on the bromination of aryl methyl ethers, including similar compounds, contribute to the development of more efficient and safer methods in organic synthesis (Yong-nan, 2012).
Applications in Materials Science
X-Ray Crystallography of Molecular Complexes : Research involving the structures of molecular complexes with alcohols, including related compounds, provides valuable information for materials science and crystal engineering (Toda et al., 1985).
Alcoholysis Catalysis : The use of manganese carbonyl bromide in catalyzing the alcoholysis of dimethylphenylsilane showcases the compound's potential in catalysis and organic reactions (Gregg & Cutler, 1994).
Other Applications
Carbonic Anhydrase Inhibitory Properties : Bromophenols derived from similar compounds were investigated for their inhibitory activity on carbonic anhydrase, an enzyme significant in many physiological processes (Balaydın et al., 2012).
Conversion of Methanol to Hydrocarbons : Studies on the conversion of methanol to hydrocarbons using zeolite catalysts can be linked to similar compounds, indicating their potential in chemical conversions and energy sector (Chang et al., 1977).
Propriétés
IUPAC Name |
(2-bromo-4,5-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOZOFOSGSSLQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)
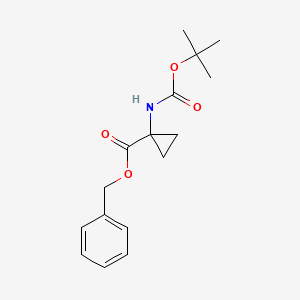



![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)


